![molecular formula C20H24ClN7O B2597382 1-(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-3,3-二甲基丁烷-1-酮 CAS No. 923514-68-5](/img/structure/B2597382.png)
1-(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-3,3-二甲基丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been studied for their potential applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity, as well as their use as fluorescent probes and structural units of polymers .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . For example, a compound was reacted with sodium nitrite and glacial acetic acid to give a desired product .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines is complex and can vary depending on whether a nitrogen atom occupies a position at the ring fusion . The structure of the compound would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidines can be complex and varied. For instance, the formimidate derivative of a compound was treated with hydrazine hydrate in ethanol to obtain a key starting material .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidines can vary widely depending on the specific derivative. Some compounds in this class have shown superior cytotoxic activities against certain cell lines . Further analysis would be needed to determine the specific properties of the compound .科学研究应用
Antitumor Activity
The triazolopyrimidine derivatives, including the compound , have been synthesized and evaluated for their antitumor activities against various human cancer cell lines . These compounds have shown promising results, particularly against cell lines such as MGC-803 (gastric cancer), MCF-7 (breast cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer), and Hela (cervical cancer). The research suggests that these derivatives could be more efficient and economical antitumor drugs.
CDK2 Inhibition
Another significant application is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer treatment . The compound’s derivatives have been designed and synthesized as novel CDK2 inhibitors, showing superior cytotoxic activities against certain cancer cell lines compared to existing drugs like sorafenib. This indicates the compound’s potential in developing selective cancer therapies.
Molecular Docking and Modeling
The compound’s derivatives have been used in molecular docking and modeling studies to understand their interaction with biological targets . These studies help in predicting the binding efficiency and the potential inhibitory effects of the compounds on enzymes like CDK2, which is vital for developing new drugs with higher efficacy and specificity.
Drug Design and Synthesis
The structural framework of triazolopyrimidine derivatives provides a versatile scaffold for the design and synthesis of new drugs . The compound’s structure allows for modifications that can enhance its biological activity, making it a valuable entity in drug discovery and development.
Pharmacokinetics and ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of the compound’s derivatives . These studies are essential for understanding the drug-likeness and the structure-activity relationship, which are critical for successful drug development.
Anti-proliferative Effect Prediction
Research has also focused on identifying key descriptors of the compound’s derivatives that contribute to their anti-proliferative effects . This information is crucial for screening and identifying efficient and novel drugs for future therapeutic applications.
作用机制
Target of Action
The primary target of the compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, particularly at the S phase . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The molecular and cellular effects of the action of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one include significant inhibition of cell growth and induction of apoptosis . Specifically, the compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
属性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-20(2,3)12-16(29)26-8-10-27(11-9-26)18-17-19(23-13-22-18)28(25-24-17)15-6-4-14(21)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHUEKGAINNIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)
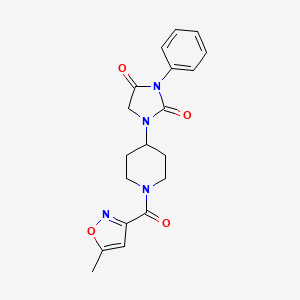
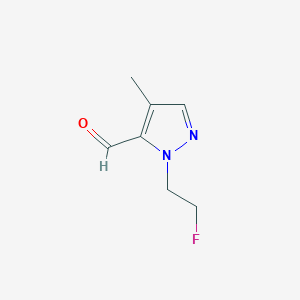
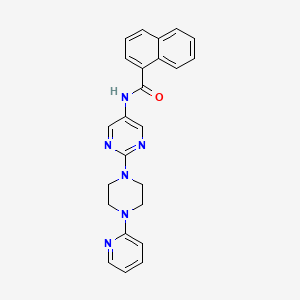
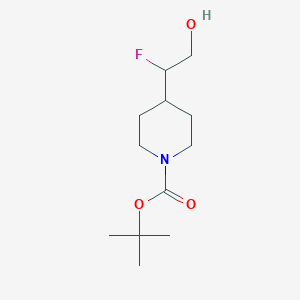
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)
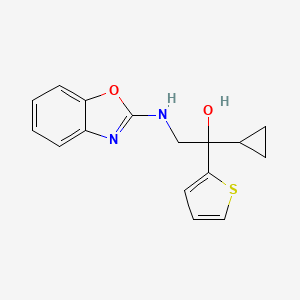
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)
